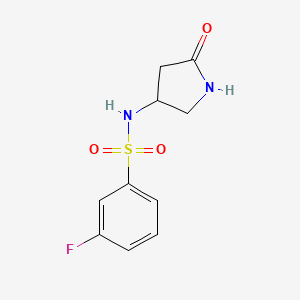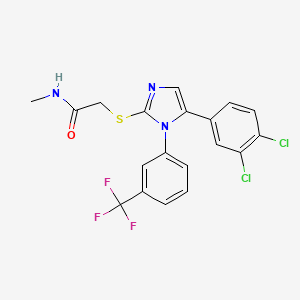
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and a trifluoromethyl group. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an imidazole ring, which is a five-membered ring containing two nitrogen atoms, as well as a thioether group (a sulfur atom bonded to two carbon atoms). It also contains a dichlorophenyl group and a trifluoromethylphenyl group, which are aromatic rings with chlorine and fluorine substitutions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the imidazole ring might participate in reactions with acids and bases, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the trifluoromethyl group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the fluorine atoms might increase its lipophilicity, while the presence of the nitrogen and sulfur atoms might allow it to form hydrogen bonds .Applications De Recherche Scientifique
Antifungal Activity
The compound, sertaconazole (7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene), which shares structural similarities with the chemical , has demonstrated potent antifungal activity. It showed excellent efficacy in treating Pityriasis versicolor and cutaneous dermatophytosis, as well as superficial mycoses caused by Candida albicans, without any recorded undesirable effects or relapses of infection, highlighting its potential as a significant advancement in topical antifungal therapy (Nasarre et al., 1992) (Pedragosa et al., 1992) (Umbert et al., 1992).
Potential in Pain and Inflammatory Disorders
BP 2-94, a histamine H3 receptor agonist prodrug, has shown promising anti-inflammatory and antinociceptive properties in rodents, suggesting its potential therapeutic use in conditions like asthma, migraine, and various inflammatory diseases and pain associated with these disorders. It has also exhibited a favorable pharmacokinetic profile in humans, indicating its viability as a therapeutic agent (Rouleau et al., 1997).
Environmental Exposure and Health Concerns
Studies have also explored the environmental presence and health implications of compounds similar to the chemical , particularly focusing on chlorophenols. For instance, research has investigated the serum levels of TCDD (a contaminant of 2,4,5-T, a phenoxyherbicide) in New Zealand pesticide applicators, and urinary concentrations of environmental phenols, including dichlorophenols, in pregnant women, shedding light on the potential health risks associated with prolonged exposure to such compounds (Smith et al., 1992) (Mortensen et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N3OS/c1-25-17(28)10-29-18-26-9-16(11-5-6-14(20)15(21)7-11)27(18)13-4-2-3-12(8-13)19(22,23)24/h2-9H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSLBOWYGOHYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

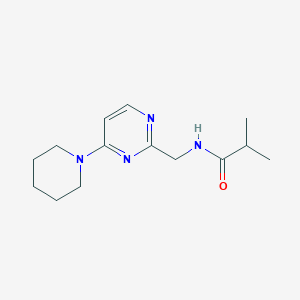

![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)
![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2645252.png)
![(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-phenylphenyl)prop-2-enamide](/img/structure/B2645253.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2645254.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2645255.png)
![1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645258.png)
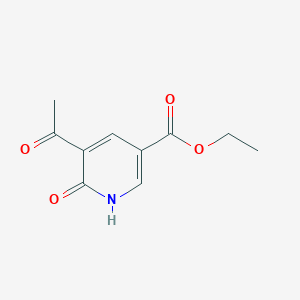
![5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2645261.png)
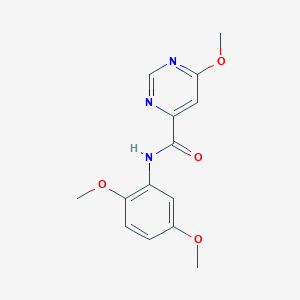

![1-Carbazol-9-yl-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-2-ol](/img/structure/B2645269.png)
